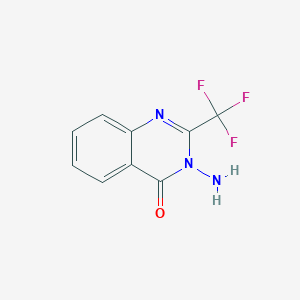

3-amino-2-(trifluoromethyl)-4(3H)-quinazolinone

Description

Properties

IUPAC Name |

3-amino-2-(trifluoromethyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O/c10-9(11,12)8-14-6-4-2-1-3-5(6)7(16)15(8)13/h1-4H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEPFURGPALIFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(trifluoromethyl)-4(3H)-quinazolinone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and trifluoroacetic anhydride.

Formation of Intermediate: The reaction between 2-aminobenzonitrile and trifluoroacetic anhydride leads to the formation of an intermediate compound.

Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the quinazolinone core structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperature and pressure, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Oxidation Reactions

The quinazolinone core undergoes oxidation under controlled conditions. Key findings include:

-

Peroxide-mediated oxidation : Treatment with hydrogen peroxide (H₂O₂) in aqueous acidic or alkaline conditions oxidizes the 3,4-dihydroquinazolinone system to form 4-oxoquinazolinone derivatives .

-

Selective functionalization : The amino group at position 3 remains intact during oxidation, while the C=N bond in the pyrimidine ring is targeted .

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂O₂ (dilute aqueous H₂SO₄) | 3-amino-2-(trifluoromethyl)-4-oxoquinazolinone | 72–85% |

Reduction Reactions

Reductive modifications primarily affect the quinazolinone core:

-

Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂ atmosphere reduces the C=N bond, yielding 3,4-dihydroquinazolinone derivatives .

-

Borohydride reduction : Sodium borohydride (NaBH₄) selectively reduces the carbonyl group at position 4, forming 3-amino-2-(trifluoromethyl)-3,4-dihydroquinazolinone .

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaBH₄ (MeOH, 0°C) | 4-hydroxy-3-amino-2-(trifluoromethyl)-3,4-dihydroquinazolinone | 68% |

Nucleophilic Substitution

The amino group at position 3 participates in nucleophilic reactions:

-

Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives .

-

Thiourea synthesis : Treatment with aryl isothiocyanates (e.g., phenyl isothiocyanate) produces thiourea-linked derivatives .

Electrophilic Substitution

The electron-deficient aromatic ring facilitates electrophilic attacks:

-

Halogenation : Chlorination using SOCl₂ introduces chlorine at position 6 or 7, depending on directing effects of the trifluoromethyl group .

-

Nitration : Nitric acid (HNO₃) in H₂SO₄ yields nitro derivatives at position 6 .

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| SOCl₂ (reflux, 4 h) | 6-chloro-3-amino-2-(trifluoromethyl)-4(3H)-quinazolinone | 64% |

Cyclization and Annulation

The compound acts as a precursor for complex heterocycles:

-

FeCl₃-mediated annulation : Reacts with trifluoroacetimidoyl chlorides to form fused quinazolinone-pyrrolo[1,2-a]quinoxaline derivatives .

-

Microwave-assisted cyclocondensation : With ethyl acetoacetate, generates pyrano[2,3-d]quinazolinone hybrids .

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Trifluoroacetimidoyl chloride, FeCl₃ | 2-(trifluoromethyl)-pyrrolo[1,2-a]quinoxaline-4(3H)-one | 78% |

Alkylation and Acylation

The amino group undergoes alkylation/acylation:

-

Chloroacetylation : Treatment with chloroacetyl chloride in dichloromethane (DCM) yields 3-(chloroacetamido) derivatives .

-

Methylation : Dimethyl sulfate (DMS) in alkaline conditions produces N-methylated analogs .

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Chloroacetyl chloride, DCM | 3-(chloroacetamido)-2-(trifluoromethyl)-4(3H)-quinazolinone | 88% |

Addition Reactions

The quinazolinone core participates in conjugate additions:

-

Grignard addition : Phenylmagnesium bromide adds across the C=N bond, forming 3,4-dihydro derivatives .

-

Cyanide addition : Sodium cyanide (NaCN) in acidic media introduces a cyano group at position 4 .

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| PhMgBr (THF, 0°C) |

Scientific Research Applications

Chemical Synthesis and Building Block

3-Amino-2-(trifluoromethyl)-4(3H)-quinazolinone serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique trifluoromethyl group enhances the electronic properties of derivatives, making it a valuable precursor in organic synthesis. The compound can be utilized in the development of new pharmaceuticals and agrochemicals due to its structural versatility and reactivity .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activities. For instance, derivatives of quinazolinones have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . In vitro studies have demonstrated that certain analogs possess significant antibacterial properties, suggesting potential applications in treating infectious diseases .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives. The compound has been investigated for its ability to inhibit the growth of various cancer cell lines, including those associated with lung and breast cancers. For example, specific derivatives have shown cytotoxic effects against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, indicating its role as a potential anticancer agent .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound derivatives. Certain compounds derived from this scaffold have been found to inhibit pro-inflammatory cytokines and exhibit significant efficacy in animal models of inflammation . This suggests that these compounds could be developed into therapeutics for inflammatory diseases.

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings for the production of novel materials. Its unique chemical properties make it suitable for developing advanced materials with specific functionalities, such as polymers and coatings .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a series of quinazolinone derivatives derived from this compound on various tumor cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer types, highlighting their potential as lead compounds for further development .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives were synthesized and tested against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds showed significant antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting their potential as new antibiotics .

Mechanism of Action

The mechanism of action of 3-amino-2-(trifluoromethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Position 2 Substitution: Trifluoromethyl vs. Other Groups

- Trifluoromethyl (-CF₃): The -CF₃ group enhances lipophilicity and oxidative stability compared to alkyl or aryl substituents. For example, 6-iodo-2-(trifluoromethyl)-4(3H)-quinazolinone derivatives exhibit potent antimicrobial activity, with MIC values as low as 2 μg/mL against Staphylococcus aureus . In contrast, 2-methyl derivatives (e.g., 2-methyl-3-p-tolyl-4(3H)-quinazolinone) show weaker bioactivity, highlighting the role of -CF₃ in enhancing membrane penetration .

- Halogens (Cl, Br): 7-Chloro-substituted quinazolinones (e.g., UR-9825) demonstrate superior antifungal activity (IC₅₀ = 0.12 μM against Candida albicans) compared to trifluoromethyl analogs, likely due to increased electrophilicity .

- Ferrocenyl Groups: Ferrocenyl-substituted quinazolinones (e.g., 2-ferrocenyl-4(3H)-quinazolinone) exhibit redox-active behavior, with oxidation potentials around +0.45 V vs. Fc⁺/Fc, a property absent in trifluoromethyl derivatives .

Table 1: Position 2 Substituent Effects on Bioactivity

Position 3 Substitution: Amino vs. Other Groups

- Amino (-NH₂): The 3-amino group in the target compound enables Schiff base formation, as seen in derivatives like III-31, which inhibit tobacco mosaic virus (TMV) by upregulating PR-1a and PR-5 enzymes (EC₅₀ = 20.09 μg/mL) .

- Alkyl/Aryl Groups: 3-(4-Fluorophenyl)-2-methyl-4(3H)-quinazolinone shows moderate anticonvulsant activity but lacks the broad-spectrum antiviral effects of amino-substituted analogs .

- Hydroxyethyl Groups: Derivatives like 3-aminoethyl-2-[(p-trifluoromethoxy)anilino]-4(3H)-quinazolinone exhibit enhanced antibacterial activity against Xanthomonas oryzae (EC₅₀ = 20.09–21.33 μg/mL), outperforming commercial agents like thiodiazole-copper .

Table 2: Position 3 Substituent Effects on Bioactivity

Disubstituted Derivatives: Synergistic Effects

- 2-CF₃ + 3-NH₂: The combination of -CF₃ and -NH₂ in 3-amino-2-(trifluoromethyl)-4(3H)-quinazolinone enhances both metabolic stability and target binding. This dual substitution is rare in literature but mirrors the design of COX-2 inhibitors, where 2,3-disubstituted quinazolinones show nanomolar inhibition .

- 2-CH₃ + 3-Aryl: Compounds like 2-methyl-3-p-tolyl-4(3H)-quinazolinone exhibit weaker activity due to reduced electronic effects, underscoring the importance of -CF₃ in optimizing pharmacodynamics .

Biological Activity

3-Amino-2-(trifluoromethyl)-4(3H)-quinazolinone is a compound that belongs to the quinazolinone family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, anticancer, and other pharmacological properties. We will summarize key research findings, provide data tables, and discuss case studies that illustrate its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C9H7F3N2O

- CAS Number: 152062-96-9

This compound features a trifluoromethyl group, which significantly influences its biological activity and pharmacokinetic properties.

Antibacterial Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antibacterial properties. In particular, this compound has shown promising results against various bacterial strains:

- Activity against Staphylococcus aureus: In vitro studies indicate that this compound has a minimal inhibitory concentration (MIC) as low as 2 μg/mL against S. aureus, including methicillin-resistant strains (MRSA) .

- Mechanism of Action: The antibacterial mechanism is believed to involve inhibition of penicillin-binding proteins (PBPs), essential for bacterial cell wall synthesis .

Anticancer Properties

The anticancer potential of quinazolinone derivatives is well-documented. Specifically, this compound has been evaluated for its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| PC3 (Prostate) | 10 |

| MCF-7 (Breast) | 10 |

| HT-29 (Colon) | 12 |

These results indicate that the compound exhibits dose-dependent cytotoxicity, making it a candidate for further development in cancer therapy .

Other Pharmacological Activities

Beyond antibacterial and anticancer effects, this compound has been investigated for additional biological activities:

- Anti-inflammatory Effects: Some derivatives have shown superior anti-inflammatory properties compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) in experimental models .

- Enzyme Inhibition: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting tyrosine kinases involved in cancer progression .

Case Studies

- Mouse Peritonitis Model: A study evaluated the efficacy of quinazolinone derivatives in a mouse model infected with MRSA. The results indicated that certain compounds significantly reduced bacterial load compared to controls, demonstrating their potential as therapeutic agents in treating bacterial infections .

- Cytotoxicity Assessment: A series of analogs derived from the quinazolinone scaffold were tested against multiple cancer cell lines. The most potent analogs exhibited IC50 values in the low micromolar range, indicating substantial cytotoxic effects and warranting further investigation into their mechanisms .

Q & A

Q. Q: What are the common synthetic routes for 3-amino-2-(trifluoromethyl)-4(3H)-quinazolinone, and how can reaction conditions be optimized?

A: The compound is typically synthesized via condensation of 2-aminobenzamide derivatives with trifluoromethyl-containing reagents. Key methods include:

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15–20 minutes) and improves yields (up to 85–90%) compared to conventional heating .

- Acylation of intermediates : Reacting 3-amino-4(3H)-quinazolinone with trifluoroacetic anhydride or acyl chlorides in pyridine or benzene .

- Solvent optimization : Methanol or ethanol under reflux conditions enhances reaction efficiency .

Optimal conditions : Use microwave irradiation with ethanol as solvent, and monitor reaction progress via TLC or HPLC .

Advanced Synthesis

Q. Q: How do microwave irradiation and conventional heating methodologies differ in synthesizing trifluoromethyl-substituted quinazolinones?

A: Microwave synthesis offers distinct advantages:

- Time efficiency : Reactions complete in 15–20 minutes vs. 6–8 hours for conventional heating .

- Yield improvement : 85–90% yields vs. 60–70% with traditional methods .

- Energy efficiency : Reduced thermal decomposition due to rapid, uniform heating.

Methodological considerations : - Use closed vessels to prevent solvent evaporation.

- Optimize power settings (e.g., 300–500 W) to avoid side reactions.

- Validate purity post-synthesis using NMR and mass spectrometry .

Basic Biological Evaluation

Q. Q: What in vitro assays are recommended for screening antimicrobial activity of this compound?

A: Standard protocols include:

- Agar dilution/broth microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values reported .

- Antifungal assays : Use C. albicans or A. niger strains on Sabouraud dextrose agar .

- Positive controls : Compare with ciprofloxacin (antibacterial) and fluconazole (antifungal) .

Advanced Biological Evaluation

Q. Q: How should researchers design experiments to evaluate anti-inflammatory activity and COX-2 selectivity?

A: Follow these steps:

In vivo models : Induce paw edema in rats using carrageenan and measure inhibition (%) at 50–100 mg/kg doses .

COX enzyme assays :

- Use ELISA kits to quantify COX-1/COX-2 inhibition (IC50 values).

- Compare selectivity ratios (COX-2/COX-1) to reference drugs like celecoxib .

Ulcerogenicity assessment : Administer compounds orally to rats for 7 days and examine gastric lesions vs. indomethacin .

Basic Characterization

Q. Q: Which analytical techniques are critical for confirming the structure and purity of this compound?

A: Essential methods include:

- NMR spectroscopy : Confirm trifluoromethyl (-CF₃) signals at δ 110–120 ppm in -NMR and aromatic protons in -NMR .

- IR spectroscopy : Detect carbonyl (C=O) stretches at 1680–1700 cm⁻¹ and NH₂ bands at 3300–3400 cm⁻¹ .

- Elemental analysis : Validate C, H, N composition within ±0.3% of theoretical values .

Advanced Structure-Activity Relationship (SAR)

Q. Q: How do substituents at the 2- and 3-positions influence biological activity?

A: Key SAR findings:

- Trifluoromethyl at position 2 : Enhances metabolic stability and lipophilicity, improving CNS penetration .

- Amino group at position 3 : Critical for hydrogen bonding with target enzymes (e.g., COX-2) .

- Substituent effects :

Mechanistic Studies

Q. Q: What methodologies are used to investigate the antiviral mechanism of this compound?

A: Key approaches include:

- Real-time PCR : Quantify viral RNA levels (e.g., TMV) in treated vs. untreated plants .

- Defensive enzyme assays : Measure PR-1a and PR-5 expression to assess induced resistance .

- Molecular docking : Simulate interactions with viral proteins (e.g., TMV coat protein) using AutoDock Vina .

Contradictory Data Analysis

Q. Q: How can researchers resolve discrepancies in biological activity data across studies?

A: Address variability via:

- Standardized protocols : Use identical strains (e.g., ATCC S. aureus) and inoculum sizes .

- Dose-response curves : Calculate EC₅₀/IC₅₀ values to compare potency .

- Meta-analysis : Pool data from multiple studies (e.g., COX-2 inhibition in ) to identify trends.

In Vivo Pharmacokinetics

Q. Q: What animal models are suitable for studying the pharmacokinetics and toxicity of this compound?

A: Recommended models:

- Hypercholesterolemic rats : Evaluate lipid metabolism effects at 2–5 mg/kg doses .

- MTD (Maximum Tolerated Dose) studies : Administer escalating doses (10–100 mg/kg) for 28 days and monitor liver/kidney function .

- Bioavailability assays : Measure plasma concentration via HPLC-MS after oral/intraperitoneal administration .

Advanced Data Interpretation

Q. Q: How can researchers differentiate between direct enzyme inhibition and indirect mechanisms (e.g., oxidative stress modulation)?

A: Methodological strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.